

# An In-depth Technical Guide to the Chemical and Physical Properties of Butocarboxim

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butocarboxim** is a carbamate insecticide that has been utilized for the control of sucking insects in various agricultural settings. As an acetylcholinesterase inhibitor, its mode of action involves the disruption of nerve impulse transmission in target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of **Butocarboxim**, its synthesis, and analytical methods for its detection. Furthermore, it delves into its toxicological profile and environmental fate, presenting key data in a structured format to facilitate research and development.

# **Chemical and Physical Properties**

**Butocarboxim** is the common name for 3-(methylthio)butan-2-one O-[(methylamino)carbonyl]oxime. It is a systemic insecticide effective against a range of sucking insects.[1]

### Identification



Property	Value
IUPAC Name	(3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate[2]
CAS Number	34681-10-2[2]
Synonyms	Drawin, Drawin 755, Afiline[2]

# **Physicochemical Properties**

The physical and chemical properties of **Butocarboxim** are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

Property	Value
Molecular Formula	C7H14N2O2S[2]
Molecular Weight	190.27 g/mol
Physical State	Pale brown, viscous liquid (technical grade)
Melting Point	37 °C (for the (E)-isomer); the (Z)-isomer is a liquid at room temperature
Boiling Point	Decomposes before boiling
Density	1.12 g/cm³ (at 20 °C)
Vapor Pressure	7.95 x 10 <sup>-5</sup> mmHg (at 20 °C)
Solubility in Water	35 g/L (at 20 °C)
Solubility in Organic Solvents	Soluble in most organic solvents; completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/L) and carbon tetrachloride.
Octanol-Water Partition Coefficient (log Kow)	1.1
Stability	Stable at pH 5-7 (up to 50 °C). It is hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C.



# Synthesis and Experimental Protocols Synthesis of Butocarboxim

The synthesis of **Butocarboxim** can be achieved through a multi-step process. A general outline of the synthesis is as follows:

- Reaction of 3-chloro-2-butanone with methyl mercaptan: This step forms 3-(methylthio)-2butanone.
- Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
- Carbamoylation: The final step involves the reaction of the oxime with methyl isocyanate to yield Butocarboxim.

A detailed experimental protocol for a similar carbamate synthesis is often performed under controlled temperature and pH conditions, utilizing an appropriate solvent and catalyst. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

## **Analytical Methods for Butocarboxim Determination**

The determination of **Butocarboxim** residues in various matrices is crucial for regulatory and safety purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

This protocol is based on a method developed for the determination of **Butocarboxim** in crops.

- 1. Sample Extraction:
- Homogenize the sample (e.g., fruit, vegetable).
- Extract a known weight of the homogenized sample with acetone.
- Concentrate the acetone extract using a rotary evaporator.
- Dissolve the residue in a sodium chloride solution and partition with n-hexane to remove nonpolar interferences.

**BENCH** 

- Collect the aqueous phase and extract twice with dichloromethane.
- Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness.
- 2. Sample Clean-up:
- Dissolve the residue from the extraction step in a small volume of dichloromethane.
- Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., aminopropylbonded silica) to remove polar interferences.
- Elute the **Butocarboxim** from the SPE cartridge with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
- 3. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: Post-column derivatization followed by fluorescence detection is a sensitive method. Butocarboxim is hydrolyzed under alkaline conditions at an elevated temperature, and the resulting amine reacts with a fluorogenic reagent like o-phthalaldehyde (OPA) in the presence of a thiol to produce a highly fluorescent derivative.
  - Excitation Wavelength: 340 nm
  - Emission Wavelength: 455 nm

# **Mode of Action**

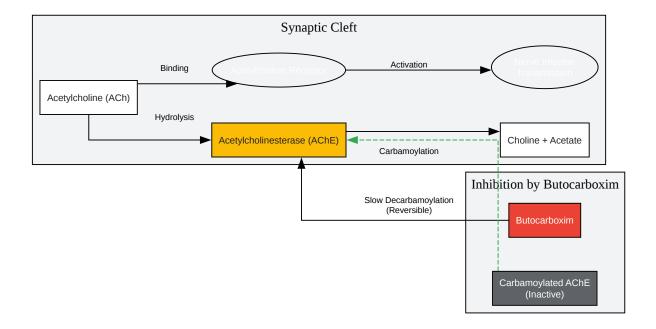
**Butocarboxim**, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.



### Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal. The inhibition of AChE by **Butocarboxim** leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes hyperexcitation, paralysis, and ultimately the death of the insect.

The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE. This process is reversible, but the rate of decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.



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Caption: Acetylcholinesterase inhibition by **Butocarboxim**.

# **Toxicology**



The toxicity of **Butocarboxim** varies depending on the organism and the route of exposure. As a neurotoxin, it primarily affects the nervous system.

**Acute Toxicity Data** 

Organism	Route	LD <sub>50</sub> / LC <sub>50</sub>
Rat	Oral	153 - 200 mg/kg
Rat	Dermal	> 360 mg/kg
Rabbit	Dermal	360 mg/kg

### **Environmental Fate**

The persistence and degradation of **Butocarboxim** in the environment are critical factors in assessing its overall environmental impact.

## **Degradation**

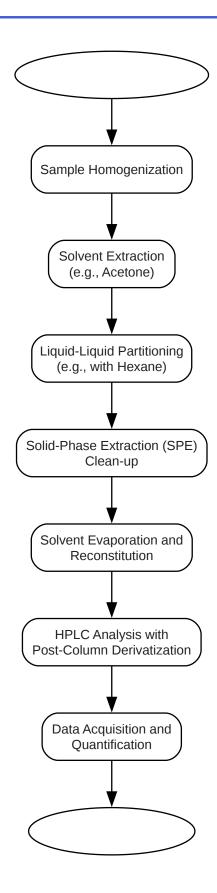
**Butocarboxim** is subject to both biotic and abiotic degradation processes. Hydrolysis is a significant degradation pathway, particularly under alkaline conditions. Microbial degradation in soil also contributes to its dissipation.

Environmental Compartment	Half-life (t <sub>1</sub> / <sub>2</sub> )
Soil	The half-life can vary depending on soil type, temperature, and microbial activity. Generally considered to have low to moderate persistence.
Water	Hydrolysis is pH-dependent, with faster degradation in alkaline waters.

# Experimental and Logical Workflows Workflow for Butocarboxim Residue Analysis

The following diagram illustrates a typical workflow for the analysis of **Butocarboxim** residues in an agricultural sample.





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Caption: Workflow for **Butocarboxim** residue analysis.



### Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of **Butocarboxim**. The information presented, including structured data tables and diagrams of key processes, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of these properties is essential for the safe handling, effective application, and assessment of the environmental and toxicological impact of this insecticide.

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#### References

- 1. Butocarboxim | C7H14N2O2S | CID 36879 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
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